molecular formula C20H19N5O2S2 B11245070 1-(5-((2-(Indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

1-(5-((2-(Indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

Cat. No.: B11245070
M. Wt: 425.5 g/mol
InChI Key: LYNUBOKIIUJLNY-UHFFFAOYSA-N
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Description

3-(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-(4-METHYLPHENYL)UREA is a complex organic compound that features a combination of indole, thiadiazole, and urea moieties

Properties

Molecular Formula

C20H19N5O2S2

Molecular Weight

425.5 g/mol

IUPAC Name

1-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea

InChI

InChI=1S/C20H19N5O2S2/c1-13-6-8-15(9-7-13)21-18(27)22-19-23-24-20(29-19)28-12-17(26)25-11-10-14-4-2-3-5-16(14)25/h2-9H,10-12H2,1H3,(H2,21,22,23,27)

InChI Key

LYNUBOKIIUJLNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-(4-METHYLPHENYL)UREA typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The thiadiazole ring can be formed by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base . The final step involves the coupling of the indole and thiadiazole derivatives with 4-methylphenyl isocyanate to form the urea linkage .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the cyclization reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Mechanism of Action

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